Di-tert-butyl azodicarboxylate
Overview
Description
DTBAD is utilized in organic chemistry as an oxidizing agent and a component in the synthesis of other chemicals. Its applications span from the synthesis of quinolines to the preparation of amino acid derivatives, showcasing its versatility in organic reactions.
Synthesis Analysis
The synthesis of DTBAD has been demonstrated through the aerobic oxidation of di-tert-butyl hydrazodicarboxylate using homogeneous CuI as a co-catalyst. This process efficiently regenerates DTBAD from its hydrazine precursor, emphasizing the role of molecular oxygen as a terminal oxidant in creating a sustainable synthesis pathway (Jung, Kim, & Kim, 2016).
Molecular Structure Analysis
While specific studies focusing on the detailed molecular structure analysis of DTBAD were not highlighted, the compound's effectiveness in various reactions suggests a stable azo framework that facilitates its reactivity. Its structure plays a crucial role in its ability to engage in a wide range of chemical transformations.
Chemical Reactions and Properties
DTBAD is instrumental in direct amination reactions, as demonstrated by its use in catalytic asymmetric amination of α-monosubstituted nitroacetates. This showcases its role in enabling the synthesis of enantioselective compounds (Ji et al., 2012). Additionally, its participation in the synthesis of α-amino and α-hydrazino acid derivatives through stereoselective amination of chiral enolates further exemplifies its chemical versatility and importance in organic synthesis (Evans et al., 1988).
Physical Properties Analysis
The physical properties of DTBAD, such as solubility, boiling point, and stability, are critical for its handling and use in laboratory settings. Although specific studies detailing these properties were not directly identified, the successful application in various reactions indicates DTBAD's manageable physical properties that facilitate its broad use in organic chemistry.
Chemical Properties Analysis
DTBAD's chemical properties, including its reactivity with different organic substrates, enable a wide array of chemical transformations. For instance, it has been used in nucleophilic substitutions and radical reactions, highlighting its versatility as a reagent in organic synthesis (Jasch, Höfling, & Heinrich, 2012). Its role in alkylation reactions under catalyst-free conditions further underscores its utility in the synthesis of alkyl amine derivatives (Nakajima, Zhang, & Nishibayashi, 2019).
Scientific Research Applications
Aerobic Oxidation and Synthesis of Quinolines : It is used in the Cu-catalyzed aerobic oxidation of di-tert-butyl hydrazodicarboxylate to di-tert-butyl azodicarboxylate, which aids in the dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions. This process efficiently synthesizes a variety of quinolines (Jung, Kim, & Kim, 2016).
Synthesis of Alkylhydrazides : Di-tert-butyl azodicarboxylate is utilized in the cobalt-catalyzed hydrohydrazination reaction of olefins to yield Markovnikov hydrazide products for a broad range of olefins (Waser & Carreira, 2004).
Asymmetric Synthesis of α-Amino and α-Hydrazino Acid Derivatives : It's used in stereoselective reactions with chiral carboximide-derived enolates for synthesizing α-hydrazino and α-amino acids (Evans et al., 1988).
Metal-Catalyzed Hydrohydrazination and Hydroazidation of Olefins : This compound plays a role in the Co- and Mn-catalyzed hydrohydrazination and hydroazidation reactions of olefins, serving as an oxidizing nitrogen source (Waser, Gášpár, Nambu, & Carreira, 2006).
Synthesis of 1-Bicyclo[1.1.1]pentylamine : It's involved in the synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate, which is a step in the production of 1-bicyclo[1.1.1]pentylamine (Bunker et al., 2011).
Alkylation of Azodicarboxylate Esters : This reagent is used for the introduction of alkyl groups on azodicarboxylate esters, facilitating the preparation of alkyl amine derivatives (Nakajima, Zhang, & Nishibayashi, 2019).
Electrophilic Amination of Organozinc Halides : It's applied in the electrophilic amination of functionalized organozinc bromides, yielding N,N'-di tert-butoxycarbonylhydrazino derivatives (Velarde-Ortiz, Guijarro, & Rieke, 1998).
Enantioselective Syntheses of α-Amino Acids : Utilized in the enantioselective synthesis of α-amino acids from specific esters and di-tert-butyl azodicarboxylate (Oppolzer & Moretti, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQWQOAUQFORH-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl azodicarboxylate | |
CAS RN |
870-50-8 | |
Record name | Di-tert-butyl azodicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 870-50-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-tert-butyl azodicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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